Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate is a complex organic compound that features a benzoate group linked to a benzimidazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the pyridine moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.
Linking the benzoate group: The final step involves esterification or amidation reactions to attach the benzoate group to the benzimidazole-pyridine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Its structure suggests potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine moieties are known to bind to active sites of proteins, potentially inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar benzimidazole structure.
Lansoprazole: Another proton pump inhibitor with a related structure.
Rabeprazole: Shares structural similarities with the benzimidazole core.
Uniqueness
Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C46H40CaN6O8 |
---|---|
Molecular Weight |
844.9 g/mol |
IUPAC Name |
calcium;3-[[6-(3,5-dimethylpyridin-2-yl)oxy-1-methylbenzimidazol-2-yl]methoxy]benzoate |
InChI |
InChI=1S/2C23H21N3O4.Ca/c2*1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28;/h2*4-12H,13H2,1-3H3,(H,27,28);/q;;+2/p-2 |
InChI Key |
NVXINLRTOZISKL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)[O-])C.CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)[O-])C.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.